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Compound of Interest

Compound Name: 3-Chloro-2,4-difluorobenzonitrile

Cat. No.: B1592238

This technical guide provides a comprehensive overview of the spectroscopic data for 3-
Chloro-2,4-difluorobenzonitrile (CAS No. 887267-38-1), a key intermediate in the synthesis
of various pharmaceuticals and agrochemicals. This document is intended for researchers,
scientists, and drug development professionals, offering in-depth analysis of its Nuclear
Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. While
experimental spectra for this specific compound are not widely published, this guide presents
predicted data based on the analysis of structurally similar compounds, providing a robust
framework for its characterization.

Molecular Structure and Overview

3-Chloro-2,4-difluorobenzonitrile possesses a molecular formula of C7H2CIFz2N and a
molecular weight of 173.55 g/mol . The strategic placement of chloro and fluoro substituents on
the benzonitrile scaffold significantly influences its electronic properties and reactivity, making
spectroscopic analysis crucial for its unambiguous identification and quality control.

Figure 1: Molecular structure of 3-Chloro-2,4-difluorobenzonitrile.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a
molecule. For 3-Chloro-2,4-difluorobenzonitrile, *H, 13C, and °F NMR would provide
definitive structural information.
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Predicted *H NMR Data

The *H NMR spectrum is expected to show two signals in the aromatic region, corresponding to
the two protons on the benzene ring. The chemical shifts and coupling patterns will be
influenced by the neighboring chloro and fluoro substituents.

Predicted Chemical o Coupling Constant
Proton . Multiplicity
Shift (ppm) (J, Hz)
J(H-F) = 8-10, J(H-H)
H-5 7.8-8.0 dd
=2
H-6 73-75 t J(H-F) = 8-10

Expert Interpretation: The proton at position 5 (H-5) is expected to appear as a doublet of
doublets due to coupling with the adjacent fluorine at position 4 and the meta-coupled proton at
position 6. The proton at position 6 (H-6) is anticipated to be a triplet due to coupling with the
two neighboring fluorine atoms at positions 2 and 4. The exact chemical shifts can be
influenced by the choice of solvent.

Predicted *C NMR Data

The 13C NMR spectrum will display seven distinct signals, one for each carbon atom in the
molecule. The chemical shifts will be significantly affected by the attached halogens, with the
carbons directly bonded to fluorine exhibiting large C-F coupling constants.
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Carbon Predicted Chemical Shift (ppm)
C-1 105-110
c-2 160 - 165 (d, 1J(C-F) = 250-260 Hz)
C-3 120 - 125
C-4 162 - 167 (d, 1J(C-F) = 250-260 Hz)
C-5 112 - 117
C-6 135- 140
CN 115-120

Expert Interpretation: The carbons attached to fluorine (C-2 and C-4) will show large one-bond
coupling constants (J(C-F)), a characteristic feature in the 3C NMR of fluorinated compounds.
The nitrile carbon (CN) typically appears in the 115-120 ppm range.

Click to download full resolution via product page
Figure 2: General workflow for NMR data acquisition and processing.

Infrared (IR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule. The IR
spectrum of 3-Chloro-2,4-difluorobenzonitrile is expected to show characteristic absorption
bands for the nitrile group, aromatic C-H bonds, and C-halogen bonds.

Predicted IR Data
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Wavenumber (cm~?) Vibration Intensity

2230 - 2240 C=N stretch Strong, sharp
3050 - 3100 Aromatic C-H stretch Medium

1580 - 1620 Aromatic C=C stretch Medium to strong
1450 - 1500 Aromatic C=C stretch Medium to strong
1200 - 1300 C-F stretch Strong

700 - 800 C-Cl stretch Medium to strong

Expert Interpretation: The most prominent and diagnostic peak in the IR spectrum will be the
strong, sharp absorption of the nitrile (C=N) stretching vibration. The presence of multiple
halogen atoms will also give rise to strong absorptions in the fingerprint region, particularly the
C-F stretching bands.

Experimental Protocol: FTIR Analysis

o Sample Preparation: For a solid sample, the KBr pellet method is commonly used. A small
amount of the sample is ground with dry KBr powder and pressed into a thin, transparent
pellet. Alternatively, Attenuated Total Reflectance (ATR) can be used for direct analysis of the
solid sample.

o Data Acquisition: A background spectrum of the empty sample compartment (or the ATR
crystal) is recorded. The sample is then placed in the IR beam path, and the spectrum is
acquired.

» Data Analysis: The resulting spectrum is analyzed for the presence of characteristic
absorption bands corresponding to the functional groups in the molecule.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern
of a molecule, which aids in its structural elucidation. For 3-Chloro-2,4-difluorobenzonitrile,
electron ionization (El) mass spectrometry is a common technique.
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Predicted Mass Spectrum Data

The mass spectrum is expected to show a molecular ion peak (M*) at m/z 173. Due to the
presence of a chlorine atom, an M+2 peak with an intensity of approximately one-third of the
molecular ion peak will be observed, which is characteristic of compounds containing one
chlorine atom.

m/z Predicted Fragment
173/175 [M]* (Molecular ion)
138 M- Cl*

119 [M-Cl-F]*

108 [CeH2F2]*

Expert Interpretation: The fragmentation pattern will likely involve the loss of the chlorine atom,
followed by the sequential loss of fluorine atoms and the nitrile group. The isotopic pattern of
the molecular ion is a key diagnostic feature for identifying the presence of chlorine.

 To cite this document: BenchChem. [Spectroscopic Characterization of 3-Chloro-2,4-
difluorobenzonitrile: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1592238#spectroscopic-data-of-3-chloro-2-4-
difluorobenzonitrile-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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scientists and researchers to drive progress in science
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